

Sitravatinib Malate free base versus malate salt in experiments

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Compound of Interest

Compound Name: Sitravatinib Malate

Cat. No.: B3325933

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Sitravatinib Technical Support Center

Welcome to the technical support center for sitravatinib. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of sitravatinib free base and **sitravatinib malate** in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between sitravatinib free base and **sitravatinib malate** salt?

A1: The primary differences lie in their molecular weight, bioavailability, and stability. The malate salt was developed to improve the pharmaceutical properties of the compound. A study has shown that the malate salt is more bioavailable than the free base.^[1] It is also considered more stable with properties better suited for commercialization.^[1]

Q2: Should I use the free base or the malate salt for my experiments?

A2: The choice depends on your experimental goals. For in vivo studies, the malate salt may be preferred due to its higher bioavailability, potentially leading to more consistent plasma concentrations. For in vitro assays, either form can be used, but it is crucial to be consistent and to account for the difference in molecular weight when preparing stock solutions to ensure equivalent molar concentrations.

Q3: How do I account for the different molecular weights when preparing solutions?

A3: To prepare solutions of the same molar concentration, you must use the respective molecular weights for your calculations. For example, to make a 10 mM stock solution, you would dissolve 6.297 mg of the free base in 1 mL of solvent, whereas you would need to dissolve 7.638 mg of the malate salt in the same volume.

Q4: What is the recommended solvent for preparing stock solutions?

A4: Sitravatinib, in both its free base and malate forms, is soluble in DMSO.^{[2][3]} For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q5: Is there a difference in the in vitro activity between the two forms?

A5: When used at the same molar concentration, the in vitro activity of the active pharmaceutical ingredient (the sitravatinib molecule) should be the same regardless of the salt form. The malate salt will dissociate in solution, leaving the free base to interact with its targets. However, differences in solubility and stability in your specific assay medium could potentially influence the results.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of Sitravatinib Free Base vs. Malate Salt

| Property | Sitravatinib Free Base | Sitravatinib Malate Salt | Source(s) |
|----------------------|--|--|--------------------------------|
| Molecular Formula | C ₃₃ H ₂₉ F ₂ N ₅ O ₄ S | C ₃₇ H ₃₅ F ₂ N ₅ O ₉ S | [4][5],[6][7] |
| Molecular Weight | 629.68 g/mol | 763.77 g/mol | [2][4][5][8][9],[6][7][10][11] |
| Bioavailability | Lower | Higher (approx. 1.24-fold greater than free base) | [1] |
| Equivalent Oral Dose | 120 mg | 100 mg (for similar PK exposure) | [1][9] |
| Stability | Less stable | More stable, improved properties for commercialization | [1] |
| Solubility in DMSO | Up to at least 25 mg/mL | Data not specified, but soluble | [2][3] |
| Aqueous Solubility | Practically insoluble | Expected to be higher than free base, specific data not available | [12] |

Experimental Protocols

Protocol 1: Preparation of Sitravatinib Stock Solutions

Objective: To prepare a high-concentration stock solution of sitravatinib for use in in vitro experiments.

Materials:

- Sitravatinib free base or **sitravatinib malate** salt
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials

- Calibrated analytical balance
- Pipettes

Procedure:

- Calculate the required mass:
 - For a 10 mM stock of sitravatinib free base (MW: 629.68 g/mol), weigh out 6.297 mg.
 - For a 10 mM stock of **sitravatinib malate** salt (MW: 763.77 g/mol), weigh out 7.638 mg.
- Dissolution:
 - Carefully transfer the weighed powder to a sterile vial.
 - Add 1 mL of anhydrous DMSO.
 - Vortex or sonicate briefly until the compound is completely dissolved.
- Storage:
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store at -20°C or -80°C for long-term stability.[\[3\]](#)[\[10\]](#)

Note: Always use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[\[13\]](#)

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the effect of sitravatinib on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium

- 96-well plates
- Sitravatinib stock solution (from Protocol 1)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

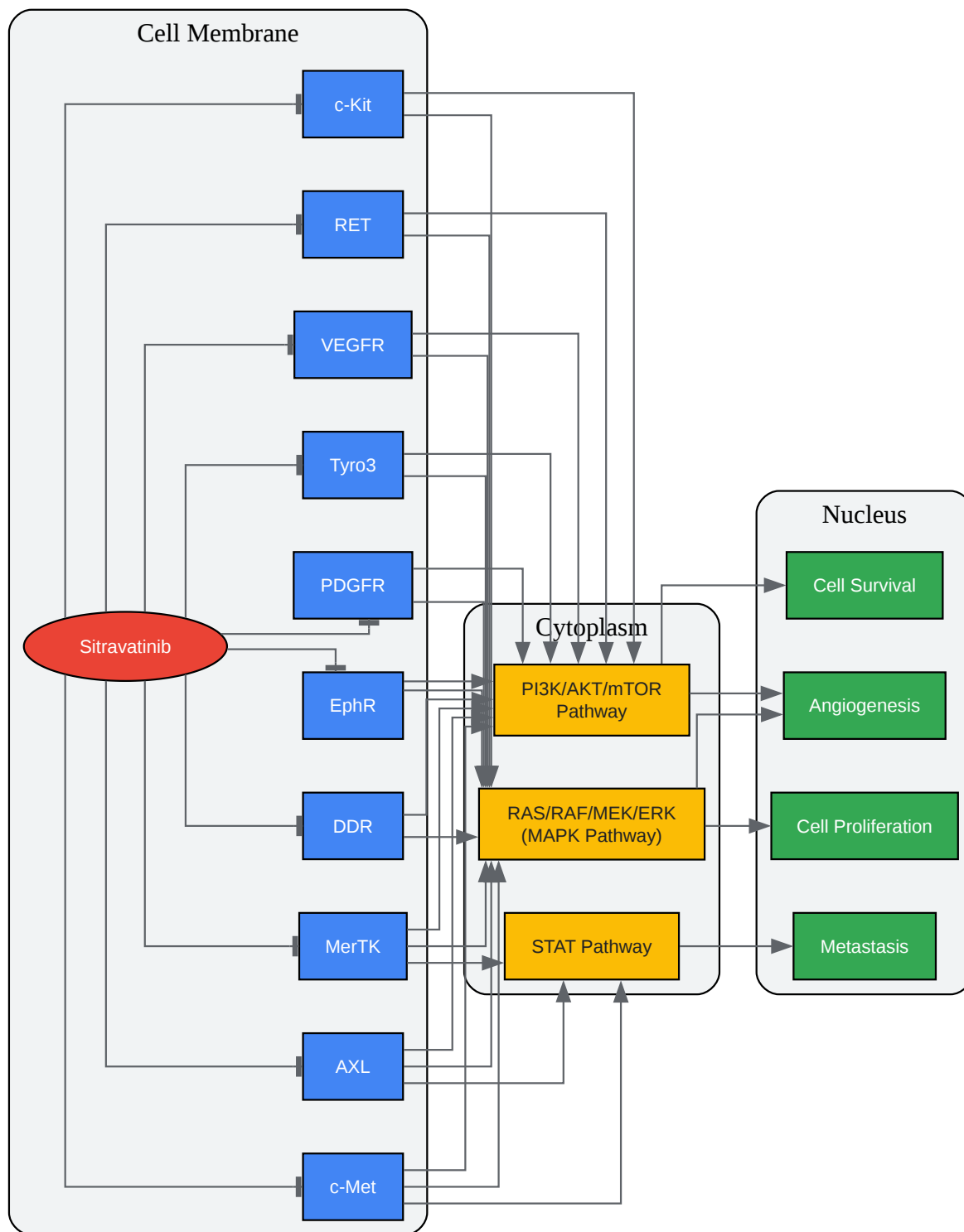
Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 μ L of complete medium.[\[2\]](#)
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of sitravatinib from your stock solution in complete medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the desired concentrations of sitravatinib (e.g., 0.1 nM to 10 μ M). Include a vehicle control (medium with the same final concentration of DMSO).
 - Incubate for the desired treatment period (e.g., 72 hours).[\[2\]](#)
- MTT/MTS Addition:
 - For MTT: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 μ L of solubilization solution and incubate overnight to dissolve the formazan crystals.
 - For MTS: Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C.[\[14\]](#)
[\[15\]](#)

- Data Acquisition:
 - Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[\[2\]](#)[\[14\]](#)
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Express the results as a percentage of the vehicle-treated control.
 - Calculate the IC_{50} value (the concentration of the drug that inhibits cell growth by 50%) using appropriate software.

Visualizations

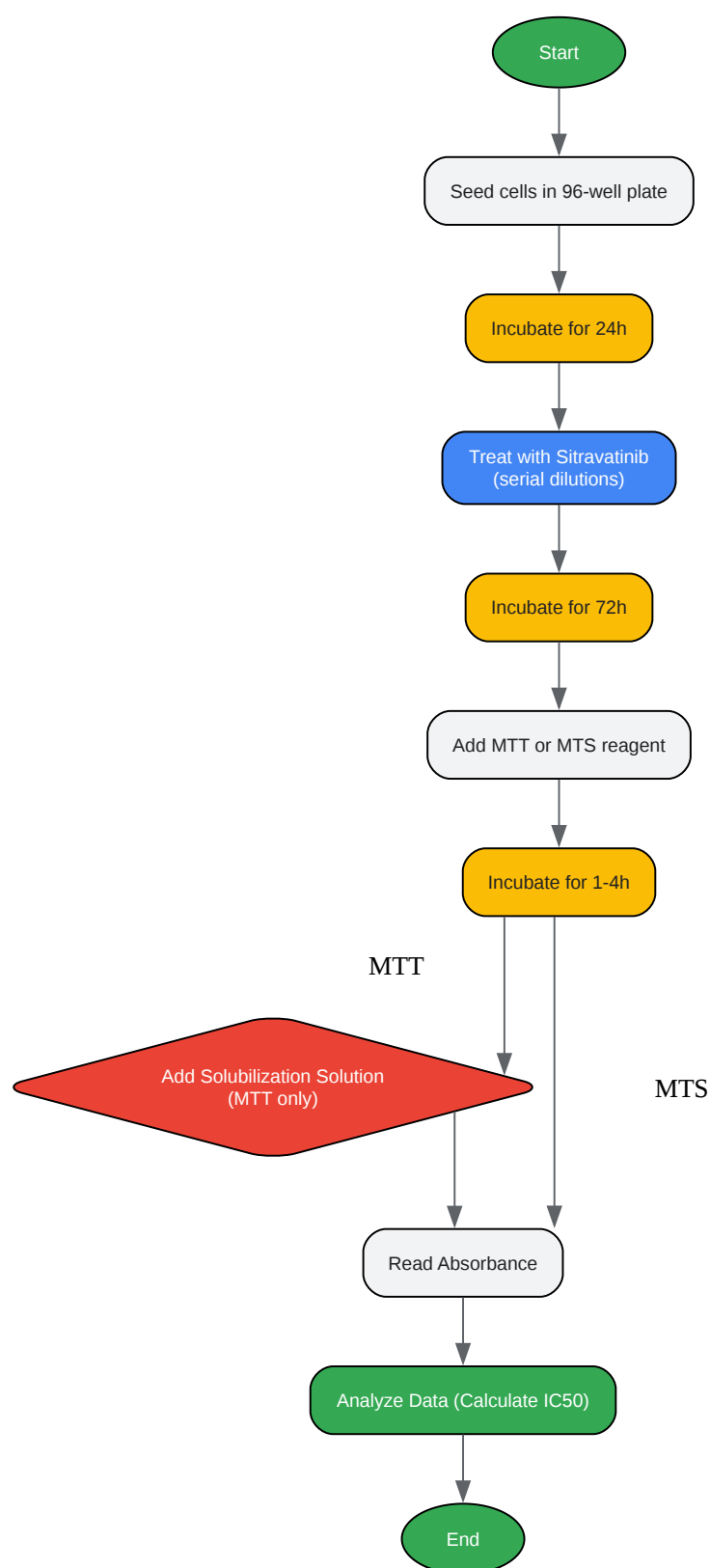
Sitravatinib Signaling Pathway



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Caption: Sitravatinib inhibits multiple receptor tyrosine kinases (RTKs), blocking downstream signaling pathways.

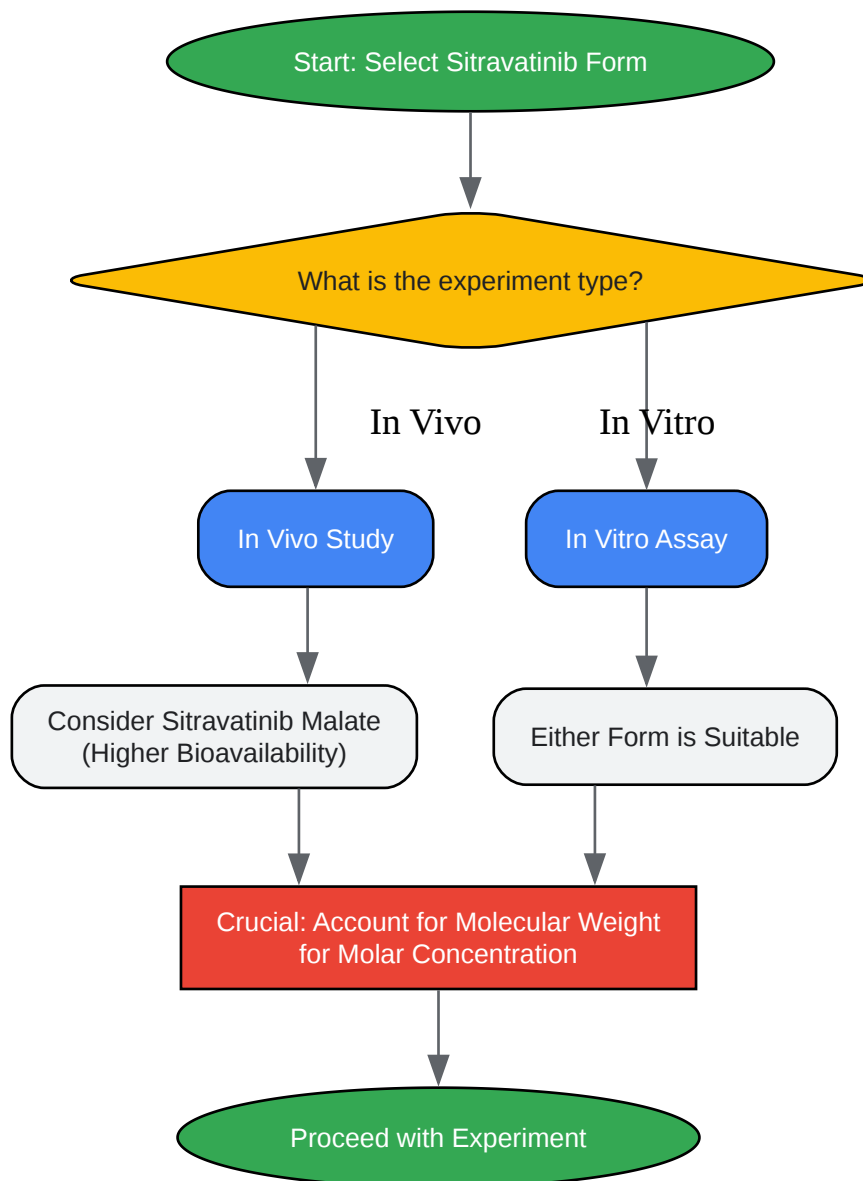
Experimental Workflow: Cell Viability Assay



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Caption: Workflow for determining the IC₅₀ of sitravatinib using a cell viability assay.

Logical Relationship: Choosing Between Sitravatinib Forms



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Caption: Decision guide for selecting between sitravatinib free base and malate salt.

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